molecular formula C19H24Br2N4O2 B4881601 2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one

2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one

Cat. No.: B4881601
M. Wt: 500.2 g/mol
InChI Key: QTJJAWVEADIZNV-UHFFFAOYSA-N
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Description

2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-dibromophenyl hydrazine and ethyl acetoacetate.

    Formation of Pyrazolone Core: The initial step involves the condensation of 2,4-dibromophenyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolone core.

    Substitution Reaction: The pyrazolone core undergoes a substitution reaction with N-(3-morpholin-4-ylpropyl)amine in the presence of a suitable catalyst to introduce the morpholine group.

    Final Modification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonimidoyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products

    Oxidation: Oxidized pyrazolone derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound’s pyrazolone core is known for anti-inflammatory and analgesic properties. Research is ongoing to explore its potential as a therapeutic agent for various conditions.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one involves its interaction with specific molecular targets. The pyrazolone core can inhibit enzymes involved in inflammatory pathways, while the morpholine group may enhance its binding affinity to certain receptors. The carbonimidoyl group can interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: Shares the dibromophenyl group but lacks the pyrazolone core and other functional groups.

    4-Morpholin-4-yl-3-nitro-1-phenyl-1H-quinolin-2-one: Contains a morpholine group but has a different core structure.

    2-(4-Methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione: Features a morpholine group and a phenyl ring but differs in other functional groups.

Uniqueness

The uniqueness of 2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Br2N4O2/c1-13(22-6-3-7-24-8-10-27-11-9-24)18-14(2)23-25(19(18)26)17-5-4-15(20)12-16(17)21/h4-5,12,23H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJJAWVEADIZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)Br)Br)C(=NCCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one
Reactant of Route 2
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2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one
Reactant of Route 4
2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one
Reactant of Route 5
2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one
Reactant of Route 6
2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one

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